molecular formula C10H18O2 B8768728 3-Pentyl-cyclobutanecarboxylic acid CAS No. 66016-19-1

3-Pentyl-cyclobutanecarboxylic acid

Cat. No.: B8768728
CAS No.: 66016-19-1
M. Wt: 170.25 g/mol
InChI Key: SGBWSTLGMWTQON-UHFFFAOYSA-N
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Description

3-Pentyl-cyclobutanecarboxylic acid (CAS 66016-19-1) is a cyclobutane-based compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . This chemical belongs to a class of substituted cyclobutane carboxylic acids that are recognized as privileged scaffolds in drug discovery due to their rigid three-dimensional structure and high fraction of Csp3 centers, which can enhance pharmacologically relevant properties . These cyclobutane cores are prevalent in natural products and serve as key motifs in the development of novel therapeutic agents . Specifically, cyclobutane carboxylic acid derivatives have been investigated for their application as antiviral agents, with published patent literature demonstrating their potential in preparing drugs for the prevention and treatment of influenza virus-related diseases . The compound has a predicted pKa of 4.83 ± 0.40 and a boiling point of approximately 266.3°C at 760 mmHg . As a building block, it is used in pharmaceutical intermediate synthesis for antibiotics and antiviral drugs, and as a precursor for synthesizing other cyclobutane-based bioactive molecules . 3-Pentyl-cyclobutanecarboxylic acid is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

CAS No.

66016-19-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-pentylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-8-6-9(7-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12)

InChI Key

SGBWSTLGMWTQON-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Cyclobutane Ring

a) 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (CAS 133261-33-3)
  • Molecular formula : C₆H₇F₃O₃
  • Key differences : The trifluoromethyl (-CF₃) and hydroxyl (-OH) substituents introduce strong electronegativity and polarity, reducing lipophilicity (predicted XLogP < 3.2) compared to the pentyl chain in the target compound. This enhances solubility in polar solvents but limits membrane permeability .
b) 1-Benzylcyclobutane-1-carboxylic acid (CAS 114672-02-5)
  • Molecular formula : C₁₂H₁₄O₂
  • Key differences: The benzyl group adds aromaticity and bulk, increasing molecular weight (190.24 g/mol vs. However, the pentyl chain in 3-pentyl-cyclobutanecarboxylic acid provides greater conformational flexibility and lipophilicity (XLogP3: 3.2 vs. ~2.5 estimated for the benzyl analog) .

Ring Size Variation

a) trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid (CAS 115619-30-2)
  • Molecular formula : C₈H₁₁F₃O₂
  • The larger ring size also increases steric hindrance, affecting binding affinity in biological systems .
b) Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7)
  • Molecular formula: C₇H₁₃NO₂
  • Key differences : The cyclopentane ring and ester/amine functional groups shift the compound’s applications toward peptidomimetics. The absence of a long alkyl chain (like pentyl) reduces lipophilicity (XLogP3 ~1.5) .

Functional Group Variation

a) 3-Oxocyclobutanecarboxylic acid (CAS 23761-23-1)
  • Molecular formula : C₅H₆O₃
  • Key differences : The ketone group introduces additional polarity (TPSA ~74.6 Ų vs. 37.3 Ų for the target compound), making it more soluble in aqueous media but less suited for lipid-rich environments .

Research Implications

  • Drug Design : The pentyl chain in 3-pentyl-cyclobutanecarboxylic acid balances lipophilicity and steric bulk, making it a candidate for prodrug formulations targeting lipid membranes .
  • Material Science : Cyclobutane derivatives with alkyl chains (e.g., pentyl) show promise in polymer synthesis due to controlled rigidity and thermal stability .
  • Limitations : Safety data gaps for the target compound necessitate further toxicological studies, especially given the stringent handling requirements for analogs like 1-benzylcyclobutane-1-carboxylic acid .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Pentyl-cyclobutanecarboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclopropane ring-opening followed by alkylation. A typical route involves hydrogenation of cyclobutene precursors (e.g., using Pd/C under H₂ in ethanol) to form the cyclobutane core, followed by pentyl group introduction via nucleophilic substitution (e.g., using C₈H₁₇SO₂Cl and Et₃N in CH₂Cl₂). Acidic or basic hydrolysis (e.g., 1 N NaOH) is then employed to generate the carboxylic acid moiety. Yield optimization requires strict control of stoichiometry, temperature (reflux conditions for NaN₃-mediated steps), and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing 3-Pentyl-cyclobutanecarboxylic acid, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming cyclobutane ring geometry and pentyl chain conformation. Key markers include:

  • ¹H NMR : Downfield shifts for cyclobutane protons (~2.5–3.5 ppm) due to ring strain.
  • ¹³C NMR : Carboxylic acid carbonyl signals near 170–175 ppm.
    Mass spectrometry (MS) with electrospray ionization (ESI) or GC-MS can validate molecular weight (expected [M+H]⁺ ~ 213.2 g/mol, based on analogs in ). FT-IR should show O-H stretching (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹).

Q. What safety protocols are essential when handling 3-Pentyl-cyclobutanecarboxylic acid in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, analogous cyclobutane-carboxylic acids require:

  • Use of fume hoods and nitrile gloves to prevent inhalation/skin contact.
  • Storage in airtight containers at 2–8°C to avoid degradation.
  • Neutralization of spills with sodium bicarbonate. Safety sheets for structurally similar compounds emphasize avoiding direct UV exposure due to potential photodegradation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data in the compound’s stereochemical stability under varying pH conditions?

  • Methodological Answer : Contradictions in stereochemical stability (e.g., ring puckering vs. planarization) can be addressed via:

  • pH-Dependent NMR Studies : Analyze ¹H NMR spectra at pH 2–12 to track cyclobutane proton splitting patterns.
  • Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict energy barriers for ring conformation changes.
  • Circular Dichroism (CD) : For enantiomeric samples, CD spectra at varying pH can reveal conformational shifts .

Q. What statistical approaches are recommended for validating analytical methods quantifying 3-Pentyl-cyclobutanecarboxylic acid in complex matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:

  • Linearity : 5-point calibration curves (1–100 µg/mL) with R² ≥ 0.995.
  • Precision : Intra-day/inter-day RSD ≤ 5% via triplicate HPLC-UV analyses (C18 column, mobile phase: 60:40 MeOH/H₂O + 0.1% TFA).
  • Recovery Tests : Spike known concentrations into serum or synthetic mixtures; recoveries ≥90% indicate robustness .

Q. How does the cyclobutane ring’s strain energy influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The ring’s ~26 kcal/mol strain energy (estimated via DFT) enhances electrophilicity of the carbonyl group. Kinetic studies under pseudo-first-order conditions (excess nucleophile, e.g., NH₂OH) can measure rate constants (k) for acyl substitution. Compare k values with non-strained analogs (e.g., cyclohexane derivatives) to quantify strain-driven reactivity .

Q. What strategies mitigate degradation of 3-Pentyl-cyclobutanecarboxylic acid during long-term storage or catalytic studies?

  • Methodological Answer : Degradation pathways (e.g., decarboxylation or ring-opening) can be minimized by:

  • Additives : Antioxidants (e.g., BHT at 0.01% w/v) in stock solutions.
  • Low-Temperature Storage : Lyophilized solids stored at -20°C in amber vials.
  • Inert Atmospheres : Use argon/vacuum sealing during catalytic reactions to prevent oxidation .

Q. How can researchers reconcile discrepancies between computational predictions and experimental data for the compound’s partition coefficient (log P)?

  • Methodological Answer : Discrepancies often arise from solvent effects or force field inaccuracies. Validate log P via:

  • Shake-Flask Method : Measure partitioning in octanol/water systems (pH 7.4).
  • Adjust Computational Parameters : Use COSMO-RS solvation models instead of traditional group-contribution methods. Cross-validate with chromatographic retention times (e.g., HPLC log k vs. log P correlations) .

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